Aqueous Solubility Comparison
The N-2 benzyl substituent directly modulates aqueous solubility relative to N-2 methyl analogs within the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold. The target compound exhibits a calculated water solubility of 2.2 g/L at 25°C . In contrast, the 5-benzyl-2-methyl derivative (CAS 165893-95-8) lacks reported solubility data, but the additional methyl group at N-2 is predicted to increase lipophilicity and reduce aqueous solubility relative to the parent benzyl-only compound, based on established structure-solubility relationships for this scaffold class .
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 2.2 g/L (25°C) |
| Comparator Or Baseline | 5-Benzyl-2-methyl analog: solubility data not reported; class-level prediction indicates lower aqueous solubility due to increased lipophilicity |
| Quantified Difference | 2.2 g/L vs. predicted lower value; direct comparative data unavailable |
| Conditions | Calculated using ACD/Labs Software V11.02 at 25°C |
Why This Matters
Aqueous solubility is a critical procurement parameter for downstream biological assays, formulation development, and synthetic reaction planning; this compound's defined solubility enables reproducible experimental design compared to analogs with unknown solubility profiles.
